molecular formula C9H7BrO B8813161 4-BROMOCINNAMALDEHYDE

4-BROMOCINNAMALDEHYDE

Cat. No.: B8813161
M. Wt: 211.05 g/mol
InChI Key: XYRAWLRFGKLUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMOCINNAMALDEHYDE is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and an acrolein moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOCINNAMALDEHYDE typically involves the reaction of 4-bromobenzaldehyde with acrolein under specific conditions. One common method is the Knoevenagel condensation, where 4-bromobenzaldehyde reacts with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-BROMOCINNAMALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-(4-Bromophenyl) acrylic acid.

    Reduction: 3-(4-Bromophenyl) propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-BROMOCINNAMALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMOCINNAMALDEHYDE involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Shares the bromine-substituted phenyl ring but lacks the acrolein moiety.

    Acrolein: Contains the aldehyde and vinyl groups but lacks the bromine-substituted phenyl ring.

    3-(4-Chlorophenyl) acrolein: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 4-BROMOCINNAMALDEHYDE is unique due to the combination of the bromine-substituted phenyl ring and the acrolein moiety, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

IUPAC Name

3-(4-bromophenyl)prop-2-enal

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H

InChI Key

XYRAWLRFGKLUMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A. 4-bromobenzaldehyde (9.11 gm, 49.28 mmol) and (triphenylphosphoranylidene) acetaldehyde (15.00 gm, 49.28 mmol) were combined in 250 mL of methylene chloride and stirred overnight at room temperature. The volatiles were removed under vacuum and the residue dissolved in 200 mL of EtOAc, filtered through a pad of silica gel and concentrated to dryness. The resulting residue was purified by flash chromatography on silica gel eluting hexane:ethyl acetate (3:1, v:v) to give 3-(4-bromophenyl) acrolein as a pale yellow solid 3.67 gm, (35%). MS m/e 211 (M+H)+ 1 H NMR (CDCl3) 6.70 (dd, 1H), 7.43 (m, 3H), 7.54 (d, 2H), 9.69 (d, 1H).
Quantity
9.11 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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